molecular formula C16H21NO3 B1202776 (R)-(-)-Rolipram CAS No. 85416-75-7

(R)-(-)-Rolipram

Cat. No. B1202776
CAS RN: 85416-75-7
M. Wt: 275.34 g/mol
InChI Key: HJORMJIFDVBMOB-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(-)-Rolipram has been achieved through multiple routes, highlighting the efficiency and enantioselectivity of these synthetic strategies. Notably, an organocatalytic asymmetric total synthesis utilized the Michael addition of malonate nucleophiles as a key step, demonstrating an efficient approach to obtaining the desired enantiomer (Hynes, Stupple, & Dixon, 2008). Another notable synthesis involved the Heck arylation of 3-pyrrolines with arenediazonium tetrafluoroborates, followed by chiral simulated moving bed chromatography for enantiomeric separation, showcasing a practical and economic method for synthesizing Rolipram on a multigram scale (Garcia et al., 2005).

Scientific Research Applications

  • Neuroimaging and Neuropsychiatric Disorders : (R)-(-)-Rolipram has been used in neuroimaging to image phosphodiesterase-4 (PDE4) in the human brain using positron emission tomography (PET). This application is significant due to the role of cAMP-mediated signaling disruptions in several neuropsychiatric disorders. The high-affinity PDE4 inhibitor Rolipram, known for its antidepressant effect, allows for imaging of PDE4 and possibly cAMP signal transduction in the living human brain (DaSilva et al., 2002).

  • Hippocampal Plasticity : Studies have shown that Rolipram affects late plastic events during hippocampal long-term potentiation (LTP) in vitro. It can convert an early form of LTP (early-LTP) into a lasting LTP (late-LTP) when applied during tetanization. This finding is significant for understanding memory and learning processes (Navakkode et al., 2004).

  • Memory Consolidation : Rolipram has been shown to activate hippocampal CREB and Arc, enhancing retention and slowing down the extinction of conditioned fear. This effect is attributed to its role in increasing the expression and phosphorylation of CREB, a key factor in hippocampal memory consolidation (Monti et al., 2006).

  • Memory Impairment : Rolipram has been studied for its effects on working and reference memory in rodents. It was observed to attenuate scopolamine-induced impairment of these memory types, suggesting its effectiveness in reversing memory impairments through increased cyclic AMP concentrations (Zhang & O'Donnell, 2000).

  • Treatment of Major Depressive Disorder : Rolipram has been compared with imipramine in a double-blind study for treating major depressive disorder. The study provided insights into its efficacy, tolerance, and safety as an antidepressant therapy (Hebenstreit et al., 1989).

  • Autoimmune Demyelination : Research on non-human primates has demonstrated Rolipram's efficacy in preventing autoimmune demyelination in experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis. This highlights its potential in the treatment of autoimmune diseases (Genain et al., 1995).

properties

IUPAC Name

(4R)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318033
Record name (-)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Rolipram

CAS RN

85416-75-7
Record name (-)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Rolipram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLIPRAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPX51KUP08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
J Demnitz, L LaVecchia, E Bacher, TH Keller, T Müller… - Molecules, 1998 - mdpi.com
Both enantiomers of rolipram (1) have been prepared in large quantity from a common intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid (6), which was …
Number of citations: 48 www.mdpi.com
JM Becht, O Meyer, G Helmchen - Synthesis, 2003 - thieme-connect.com
Highly enantioselective syntheses of two important γ-aminobutyric acid (GABA) analogues, the antispastic drug (-)-(R)-Baclofen and the antidepressant agent (-)-(R)-Rolipram, are …
Number of citations: 53 www.thieme-connect.com
W Krause, G Kühne, N Sauerbrey - European journal of clinical …, 1990 - Springer
Plasma levels of S-(+)-rolipram and R-(−)-rolipram in six healthy male volunteers were measured by radioimmunoassay after intravenous injection of 0.1 mg and oral administration of …
Number of citations: 53 link.springer.com
CA Parker, JC Matthews, RN Gunn, L Martarello… - Synapse, 2005 - Wiley Online Library
Cyclic AMP (cAMP) is a continually produced nucleotide which is inactivated by hydrolysis to 5′AMP via phosphodiesterase 4 (PDE4) enzymes. Rolipram is a selective PDE4 inhibitor …
Number of citations: 45 onlinelibrary.wiley.com
M Lortie, JN DaSilva, M Kenk, S Thorn, D Davis… - Molecular imaging and …, 2012 - Springer
Purpose (R)-[ 11 C]rolipram and (S)-[ 11 C]rolipram have been proposed to investigate phosphodiesterase-4 and, indirectly, cAMP-mediated signaling with PET. This study assessed …
Number of citations: 10 link.springer.com
M Lortie, J DaSilva, M Kenk, S Thorn… - 2006 IEEE Nuclear …, 2006 - ieeexplore.ieee.org
The PET tracers (R)-[ 11 C]rolipram and (S)-[ 11 C]rolipram have been proposed to measure phosphodiesterase-4 (PDE4) density as an indirect index of cAMP-mediated cell signaling, …
Number of citations: 3 ieeexplore.ieee.org
JJ KELLY, PJ BARNES, MA GIEMBYCZ - Biochemical Journal, 1996 - portlandpress.com
A perplexing phenomenon identified in several tissues is the lack of correlation between inhibition of phosphodiesterase 4 (PDE4) and certain functional responses such as smooth …
Number of citations: 52 portlandpress.com
JN DaSilva, CM Lourenco, AA Wilson… - Journal of Labelled …, 2001 - Wiley Online Library
… -desmethylrolipram, prepared from authentic R-rolipram and purified as described above for … In contrast, co-injection of R-desmethylrolipram (prepared from authentic Rrolipram) with S-…
WJ Rocque, G Tian, JS Wiseman, WD Holmes… - Biochemistry, 1997 - ACS Publications
The interactions between (R)-rolipram and purified human recombinant low-K m , cAMP-specific phosphodiesterase (HSPDE4B2B) constructs were investigated using biochemical, …
Number of citations: 76 pubs.acs.org
G Tian, WJ Rocque, JS Wiseman, IZ Thompson… - Biochemistry, 1998 - ACS Publications
Purified recombinant human type 4 phosphodiesterase B2B (HSPDE4B2B) exists in both a low- and a high-affinity state that bind (R)-rolipram with K d 's of ca. 500 and 1 nM, …
Number of citations: 12 pubs.acs.org

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